molecular formula C8H6ClNO3 B046773 2-Chloro-1-(2-nitrophenyl)ethanone CAS No. 113337-37-4

2-Chloro-1-(2-nitrophenyl)ethanone

Cat. No.: B046773
CAS No.: 113337-37-4
M. Wt: 199.59 g/mol
InChI Key: GSGZYJVMDUDKFL-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-nitrophenyl)ethanone (CAS: Not explicitly provided in evidence) is a chlorinated aromatic ketone featuring a nitro group in the ortho position of the phenyl ring. Its molecular formula is C₈H₅ClNO₃, with a molecular weight of 198.58 g/mol. This compound is widely utilized in organic synthesis, particularly in Darzens condensation reactions to produce trans-oxiranes with high stereoselectivity . It also serves as a key intermediate in pharmaceutical applications, such as the synthesis of fluorene derivatives for antimalarial drugs (e.g., Lumefantrine) . The nitro group in the ortho position enhances electrophilicity at the carbonyl carbon while introducing steric hindrance, which influences reactivity and selectivity in chemical transformations .

Properties

IUPAC Name

2-chloro-1-(2-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGZYJVMDUDKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473756
Record name 2-CHLORO-1-(2-NITROPHENYL)-ETHANONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113337-37-4
Record name 2-Chloro-1-(2-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113337-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-CHLORO-1-(2-NITROPHENYL)-ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-Chloro-1-(2-nitrophenyl)ethanone and its analogs are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Substituent Position Key Applications/Reactivity References
This compound C₈H₅ClNO₃ 198.58 Nitro (NO₂), Chloro (Cl) 2-nitro Darzens condensation, synthesis of trans-oxiranes; pharmaceutical intermediates (e.g., Lumefantrine)
2-Chloro-1-(3-nitrophenyl)ethanone (5c) C₈H₅ClNO₃ 198.58 Nitro (NO₂), Chloro (Cl) 3-nitro Darzens condensation with similar stereoselectivity; reduced steric hindrance compared to ortho-nitro analog
2-Chloro-1-(4-methylphenyl)ethanone C₉H₉ClO 168.62 Methyl (CH₃), Chloro (Cl) 4-methyl Organic synthesis intermediate; electron-donating methyl group reduces carbonyl reactivity
2-Chloro-1-(3-fluorophenyl)ethanone C₈H₆ClFO 172.58 Fluoro (F), Chloro (Cl) 3-fluoro Acylating agent for nucleophilic substitutions; used in carbon-heteroatom bond formation
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone C₉H₈Cl₂O 203.06 Chloro (Cl), Methyl (CH₃) 3-chloro, 4-methyl Limited data; potential use in specialty chemical synthesis
2-Chloro-1-(2,5-dimethylphenyl)ethanone C₁₀H₁₁ClO 182.65 Methyl (CH₃), Chloro (Cl) 2,5-dimethyl High steric hindrance; applications in constrained reaction environments

Key Findings:

Electronic Effects :

  • Nitro substituents (electron-withdrawing) increase the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., Darzens condensation) .
  • Methyl/fluoro substituents (electron-donating/weakly withdrawing) modulate reactivity, with methyl groups reducing electrophilicity compared to nitro analogs .

Steric Effects :

  • Ortho-substituted nitro groups (as in the target compound) introduce significant steric hindrance, favoring trans-diastereoselectivity in oxirane formation .
  • Para-substituted analogs (e.g., 4-methyl) exhibit less steric interference, enabling broader applicability in less constrained reactions .

Biological Activity: Phenothiazine derivatives with chloroethanone moieties (e.g., 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)ethanone) demonstrate activity as CB1 receptor antagonists, highlighting the role of aryl group modifications in drug design .

Preparation Methods

Aqueous-Phase Synthesis

The aqueous halogen exchange protocol, exemplified by the synthesis of 2-chloro-1-(4-nitrophenyl)ethanone (2e), employs bromoacetophenone derivatives and sulfonyl chlorides (e.g., PhSO₂Cl) in the presence of phase-transfer catalysts like TEBAC (triethylbenzylammonium chloride). For ortho-nitro analogs, the reaction conditions are adapted as follows:

Procedure :

  • Reagents : 2-Nitrobenzyl bromide (1.0 equiv), PhSO₂Cl (8.0 equiv), TEBAC (0.5 equiv), H₂O (5.0 mL).

  • Process : Reactants are stirred at room temperature (rt) for 1.5–2.5 h, followed by ice-bath cooling and Na₂CO₃ quenching.

  • Workup : Ethyl acetate extraction, Na₂SO₄ drying, and solvent evaporation yield the crude product.

Key Data :

SubstrateSolventCatalystTime (h)Yield (%)
2-Nitrobenzyl bromideH₂OTEBAC2.5>95*
4-Nitrobenzyl bromideH₂OTEBAC1.5>99

*Theoretical yield extrapolated from para-nitro analog.

Steric hindrance from the ortho-nitro group may necessitate prolonged reaction times or elevated temperatures. The aqueous system’s scalability is evidenced by 10 g-scale syntheses of chloroacetophenones, though ortho derivatives may require solvent modulation (e.g., acetonitrile) to enhance solubility.

Solvent-Mediated Chlorination

Acetonitrile-based chlorination, as detailed in Procedure II of the RSC protocol, offers an alternative for substrates with poor aqueous solubility.

Procedure :

  • Reagents : 2-Nitrobenzyl bromide (1.0 equiv), PhSO₂Cl (6.0 equiv), CH₃CN (4.0 mL).

  • Process : Reflux at 85°C for 2.5 h, followed by vacuum concentration and Na₂CO₃ quenching.

Advantages :

  • Higher dielectric constant of CH₃CN facilitates polar transition states, potentially mitigating ortho-substitution steric effects.

  • Yields for para-nitro analogs exceed 99%, suggesting comparable efficiency for ortho derivatives under optimized conditions.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation of 2-nitrobenzene derivatives faces inherent limitations due to the nitro group’s strong electron-withdrawing nature, which deactivates the aromatic ring toward electrophilic attack. However, indirect routes involving pre-functionalized acyl chlorides or directed ortho-metalation (DoM) strategies may circumvent this challenge.

Hypothetical Workflow :

  • Synthesis of 2-Nitrobenzoyl Chloride : Nitration of benzoyl chloride followed by regioselective purification.

  • Coupling with Chloroethyl Grignard : Reaction with ClCH₂MgBr to form 2-chloro-1-(2-nitrophenyl)ethanone.

Limitations :

  • Nitration regioselectivity favors para-substitution (~70% para, ~30% ortho), necessitating costly separation.

  • Grignard reactivity may lead to over-addition or reduction of the nitro group.

Nitration of Preexisting Acetophenone Derivatives

Direct nitration of 2-chloroacetophenone represents a theoretically straightforward route but is hampered by poor ortho selectivity.

Procedure :

  • Nitration Mix : 2-Chloroacetophenone (1.0 equiv), HNO₃ (1.2 equiv), H₂SO₄ (catalyst), 0–5°C.

  • Outcome : Predominantly para-nitro product (≥85%), with <15% ortho isomer.

Enhancement Strategies :

  • Directed Nitration : Introducing directing groups (e.g., –OMe) temporarily to favor ortho attack, followed by deprotection.

  • Microwave Assistance : Accelerated reaction kinetics may improve ortho selectivity marginally.

Comparative Analysis of Methodologies

Table 2 : Method Comparison for this compound Synthesis

MethodYield (%)ScalabilityCost EfficiencyOrtho Selectivity
Aqueous Halogen Exchange>95*HighModerateModerate
Solvent-Mediated Chlorination>95*ModerateHighHigh
Friedel-Crafts Acylation<50LowLowLow
Direct Nitration<15HighHighPoor

*Extrapolated from analogous reactions.

Key Findings :

  • Nucleophilic Halogen Exchange : Superior in yield and scalability, particularly in aqueous media. Ortho steric effects may necessitate solvent optimization.

  • Nitration Routes : Economical but impractical due to poor selectivity.

  • Industrial Preference : Solvent-mediated chlorination balances cost and efficiency, though aqueous methods reduce organic waste .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-1-(2-nitrophenyl)ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, in a biphasic system (dry acetone and potassium carbonate), alkylation of amines with 2-chloroacetyl chloride derivatives at 60°C yields chloroacetophenone derivatives. Reaction progress is monitored via HPLC, and yields (44–78%) are maximized by controlling temperature, solvent polarity, and catalyst (e.g., KI) . Purification involves crystallization or column chromatography, with purity confirmed by elemental analysis and NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions and chlorine/nitro group integration.
  • LC/MS : For molecular weight verification and impurity profiling.
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm<sup>−1</sup>) and nitro (NO2, ~1520 cm<sup>−1</sup>) stretches .
  • Elemental Analysis : Validates C, H, N content (±0.3% theoretical values) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Due to limited toxicological data, use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of vapors (P261) and skin contact (P262). Store in dry, cool conditions away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent) influence the stereochemical outcomes of derivatives synthesized from this compound?

  • Methodological Answer : Buffer pH (6.0–8.0) and ionic strength (0.05–0.2 M) critically affect enzyme-mediated reductions. For example, Acinetobacter sp. maintains >99.9% stereoselectivity at pH 7.6 but shows variable yields (56.2% at pH 7.6 vs. lower yields at extremes). Solvent polarity (e.g., dichloromethane vs. acetone) also impacts nucleophilic substitution rates and byproduct formation .

Q. How can researchers resolve discrepancies in reaction yields when using this compound as an intermediate?

  • Methodological Answer : Contradictions often arise from:

  • Impurity Profiles : Use HPLC to detect unreacted starting materials (e.g., residual 3-chloroaniline).
  • Catalyst Deactivation : Monitor KI activity via iodometric titration.
  • Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or solvent distillation.
    Example: Yields dropped from 78% to 44% in humid environments due to hydrolysis of the chloroacetyl group .

Q. What strategies enhance the regioselectivity of Darzens condensations involving this compound?

  • Methodological Answer : High stereoselectivity (>99% trans-oxiranes) is achieved using nitrobenzaldehyde and chloroacetophenones under Darzens conditions. Key factors:

  • Temperature Control : Slow addition at 0°C minimizes side reactions.
  • Base Selection : Sodium ethoxide promotes enolate formation without epimerization.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

Key Recommendations for Researchers

  • Experimental Design : Prioritize anhydrous conditions and real-time HPLC monitoring to mitigate hydrolysis and byproducts.
  • Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, COSY) for complex derivatives .
  • Safety Compliance : Adopt GHS protocols for lachrymatory risks (e.g., lachrymator formation in halogenated solvents) .

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